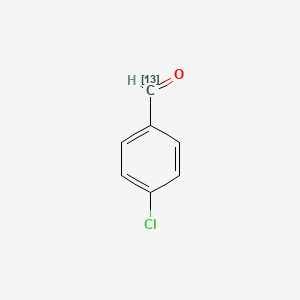

4-Chlorobenzaldehyde-alpha-13C

描述

Structure

3D Structure

属性

IUPAC Name |

4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPYQKSLYISFPO-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH]=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584011 | |

| Record name | 4-Chloro(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-17-0 | |

| Record name | 4-Chloro(formyl-~13~C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isotope Enriched 4 Chlorobenzaldehyde

Strategies for Selective Carbon-13 Incorporation at the Aldehyde Carbon

The selective introduction of a carbon-13 atom at the aldehyde carbon is the cornerstone of synthesizing 4-Chlorobenzaldehyde-alpha-13C. This is typically achieved by employing starting materials already enriched with ¹³C at the desired position.

Precursor Synthesis Utilizing ¹³C-Enriched Feedstocks

A prevalent and direct method for the synthesis of this compound involves the use of ¹³C-enriched carbon monoxide ([¹³C]CO) or other single-carbon feedstocks. One such advanced method is the palladium-catalyzed reductive carbonylation of aryl halides. In this approach, an aryl halide, such as 4-chloroiodobenzene or 4-chlorobromobenzene, is reacted with [¹³C]CO in the presence of a palladium catalyst and a reducing agent. This reaction directly introduces the labeled carbonyl group onto the aromatic ring, forming the desired ¹³C-labeled aldehyde acs.orgd-nb.info.

Another strategy involves the Grignard reaction. Here, a Grignard reagent, 4-chlorophenylmagnesium bromide, is prepared from 1-bromo-4-chlorobenzene. This organometallic intermediate is then reacted with a ¹³C-labeled formylating agent, such as [¹³C]dimethylformamide ([¹³C]DMF). Subsequent hydrolysis of the reaction intermediate yields this compound science.gov. The high reactivity of the Grignard reagent ensures the efficient incorporation of the labeled formyl group.

| ¹³C-Enriched Precursor | Reaction Type | Aryl Substrate | Key Reagents |

| [¹³C]Carbon Monoxide | Palladium-catalyzed reductive carbonylation | 4-Chloroiodobenzene | Palladium catalyst, reducing agent |

| [¹³C]Dimethylformamide | Grignard Reaction | 4-Chlorophenylmagnesium bromide | Magnesium, [¹³C]DMF |

Advanced Isotopic Exchange Reactions at the Carbonyl Position

While isotopic exchange reactions are common for introducing isotopes like deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) into molecules, direct carbon-13 exchange at the carbonyl carbon of an aldehyde is generally not a feasible synthetic route. The carbon-carbon bond of the aldehyde group is significantly more stable and less prone to cleavage and reformation under typical exchange conditions compared to the more labile C-H or C=O bonds involved in deuterium or oxygen exchange. Attempting to cleave the C-C bond to introduce a ¹³C isotope would require harsh conditions that would likely lead to the decomposition of the molecule. Therefore, synthetic strategies almost exclusively rely on the construction of the labeled aldehyde from ¹³C-enriched precursors rather than post-synthetic isotopic exchange grafiati.com.

Adaptation of Established Organic Synthesis Pathways for Labeled Analogs

Many standard organic synthesis methods for aromatic aldehydes can be adapted to produce their isotopically labeled counterparts by substituting a key reagent with its ¹³C-labeled version.

Chlorination-Hydrolysis Routes with Labeled Precursors

One of the industrial methods for producing unlabeled 4-chlorobenzaldehyde (B46862) involves the chlorination of p-chlorotoluene to form p-chlorobenzal chloride, followed by hydrolysis guidechem.com. To adapt this for the synthesis of this compound, one would need to start with a p-chlorotoluene molecule where the methyl carbon is already labeled with ¹³C. This labeled precursor would then undergo the same chlorination and hydrolysis sequence to yield the final ¹³C-labeled aldehyde. The challenge in this approach often lies in the initial synthesis of the ¹³C-labeled p-chlorotoluene.

Other Aromatic Aldehyde Synthesis Adaptations for Isotopic Enrichment

Besides the Grignard reaction with labeled DMF, other classical formylation reactions can be adapted. The Vilsmeier-Haack reaction, which typically uses a mixture of dimethylformamide and phosphorus oxychloride to formylate aromatic compounds, can be modified by using [¹³C]DMF to introduce the labeled aldehyde group onto a suitable benzene (B151609) derivative grafiati.com. Similarly, the Rieche formylation, which employs dichloromethyl methyl ether, could in principle be adapted if a ¹³C-labeled version of the ether is available sigmaaldrich.com. These methods, however, may be less direct or efficient for this specific compound compared to the palladium-catalyzed carbonylation or Grignard reaction.

Purification and Isotopic Enrichment Verification of this compound

Following the synthesis, purification of the product is crucial to remove any unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as column chromatography on silica (B1680970) gel and recrystallization are often employed orgsyn.orggoogle.comgoogle.comrsc.orggoogle.comscribd.com. A specific method for purifying aldehydes involves the formation of a bisulfite adduct. The aldehyde reacts with a bisulfite solution to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with an acid or base unistra.fr.

Verification of the final product's identity and, most importantly, its isotopic enrichment is carried out using a combination of spectroscopic methods.

Mass Spectrometry (MS): This technique is essential for confirming the incorporation of the carbon-13 isotope. The mass spectrum of this compound will show a molecular ion peak (M⁺) that is one mass unit higher than that of the unlabeled compound due to the presence of the ¹³C atom. For example, the mass spectrum of unlabeled 4-chlorobenzaldehyde shows a characteristic molecular ion cluster around m/z 140 and 142 (due to the ³⁵Cl and ³⁷Cl isotopes). For the ¹³C-labeled version, this cluster will be shifted to m/z 141 and 143. The fragmentation pattern can also provide structural confirmation researchgate.netnih.govresearchgate.netacs.org.

| Technique | Purpose | Expected Observation for this compound |

| Mass Spectrometry (MS) | Confirms isotopic incorporation and molecular weight | Molecular ion peak (M⁺) shifted by +1 mass unit compared to the unlabeled compound. |

| ¹³C NMR Spectroscopy | Confirms the position of the ¹³C label | A significantly enhanced singlet peak for the aldehyde carbon around 190-200 ppm. |

| ¹H NMR Spectroscopy | Confirms the overall molecular structure | Shows the expected signals for the aromatic and aldehyde protons. |

| Column Chromatography | Purification | Isolation of the pure compound from reaction impurities. |

| Recrystallization | Purification | Obtainment of a highly pure crystalline solid. |

Spectroscopic Elucidation and Characterization of 4 Chlorobenzaldehyde Alpha 13c

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the case of 4-Chlorobenzaldehyde-alpha-13C, NMR provides definitive information about the labeled carbon and its interactions with neighboring nuclei.

Carbon-13 NMR Chemical Shift Analysis and Carbonyl Resonance

In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus is highly sensitive to its electronic environment. The carbonyl carbon of aldehydes typically resonates in the downfield region of the spectrum, generally between 190 and 200 ppm. fiveable.meoregonstate.edu For the unlabeled 4-chlorobenzaldehyde (B46862), the carbonyl carbon signal appears in this characteristic range. chemicalbook.comrsc.orglibretexts.org The introduction of the ¹³C isotope at the carbonyl position does not significantly alter the chemical shift, but it dramatically increases the intensity of the signal for that specific carbon, making it unambiguously identifiable. The precise chemical shift of the α-¹³C labeled carbonyl carbon provides insight into the electronic effects of the para-chloro substituent on the benzaldehyde (B42025) ring.

Table 1: ¹³C NMR Chemical Shifts for 4-Chlorobenzaldehyde

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~191 |

| C1 (ipso) | ~135 |

| C2, C6 (ortho) | ~130 |

| C3, C5 (meta) | ~129 |

| C4 (para) | ~140 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.comjetir.org

Elucidation of Spin-Spin Coupling Constants (¹JCH, nJCC)

Isotopic labeling with ¹³C allows for the direct observation of one-bond carbon-hydrogen (¹JCH) and multi-bond carbon-carbon (nJCC) spin-spin coupling constants, which are valuable parameters for structural analysis. The ¹JCH coupling constant between the aldehyde proton and the α-¹³C labeled carbonyl carbon is particularly informative. researchgate.netnih.gov Its magnitude is influenced by the hybridization of the carbon atom and the electronegativity of the substituents. nih.gov For benzaldehyde derivatives, the ¹JCH of the formyl group is sensitive to the electronic nature of the substituents on the aromatic ring. nih.govnih.gov

Furthermore, the presence of the ¹³C label enables the measurement of coupling constants to the other carbon atoms in the molecule, such as the two-bond coupling to the ipso-carbon of the aromatic ring (²JCC) and three-bond couplings to the ortho-carbons (³JCC). These nJCC values provide crucial information about the connectivity and electronic structure of the molecule.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are indispensable for establishing the complete structural framework of a molecule. For this compound, several 2D NMR experiments are particularly useful:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. In the case of this compound, a strong correlation peak would be observed between the aldehyde proton and the α-¹³C labeled carbonyl carbon, confirming their direct bond. bmrb.io

Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled compounds like this compound, MS is also crucial for assessing the degree of isotopic enrichment. researchgate.netalmacgroup.com

The molecular weight of unlabeled 4-chlorobenzaldehyde is approximately 140.57 g/mol . sigmaaldrich.comnist.gov Due to the incorporation of a ¹³C atom in place of a ¹²C atom, the molecular weight of this compound is expected to be higher by one mass unit, approximately 141.56 g/mol . sigmaaldrich.com High-resolution mass spectrometry can precisely measure this mass difference, confirming the successful incorporation of the label and providing an accurate molecular formula.

The mass spectrum of 4-chlorobenzaldehyde shows a characteristic isotopic pattern for the molecular ion due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. researchgate.netchemicalbook.com In the labeled compound, this pattern will be shifted by one mass unit. By comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the isotopic purity of the sample can be accurately determined. researchgate.netalmacgroup.comnih.gov

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry

| Compound | Isotope Combination | Expected m/z |

| 4-Chlorobenzaldehyde (unlabeled) | ¹²C, ³⁵Cl | ~140 |

| ¹²C, ³⁷Cl | ~142 | |

| This compound | ¹³C, ³⁵Cl | ~141 |

| ¹³C, ³⁷Cl | ~143 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Labeled Molecules

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. guidechem.com Isotopic labeling can induce a measurable shift in these frequencies, which aids in the assignment of specific vibrational modes. acs.org

The most prominent vibrational mode for 4-chlorobenzaldehyde is the carbonyl (C=O) stretching frequency, which typically appears in the region of 1700-1730 cm⁻¹ in the IR spectrum. libretexts.org When the carbonyl carbon is replaced with ¹³C, the reduced mass of the C=O oscillator leads to a predictable decrease in the vibrational frequency. This isotopic shift provides definitive confirmation of the carbonyl stretching band. nih.govcdnsciencepub.com The magnitude of this shift can be calculated using the principles of the harmonic oscillator model and provides strong evidence for the successful and specific labeling of the carbonyl group. acs.org Other vibrational modes involving the labeled carbon, such as C-C stretching and bending vibrations, will also exhibit isotopic shifts, albeit generally smaller than that of the C=O stretch. redalyc.org

Mechanistic Investigations Employing 4 Chlorobenzaldehyde Alpha 13c

Elucidation of Organic Reaction Pathways through Isotopic Tracing

The presence of the 13C label at the carbonyl carbon allows for the direct tracking of this specific atom throughout a reaction sequence using techniques such as 13C NMR and mass spectrometry. This enables chemists to confirm proposed reaction mechanisms and to differentiate between alternative pathways.

Studies of Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Isotopic labeling with 4-Chlorobenzaldehyde-alpha-13C provides unequivocal evidence for this pathway. For instance, in a reaction with a generic nucleophile (Nu-), the 13C label would be found in the resulting alkoxide intermediate and the final alcohol product, confirming that the original carbonyl carbon has been retained and its connectivity has changed as predicted by the mechanism.

In more complex scenarios, such as those involving N-heterocyclic carbene (NHC) catalysis, isotopic labeling can help to identify key intermediates. For example, in the NHC-catalyzed umpolung (polarity reversal) of 4-chlorobenzaldehyde (B46862), the initial nucleophilic attack of the NHC on the aldehyde forms a zwitterionic intermediate which then rearranges to a reactive Breslow intermediate. Using this compound would allow for the direct observation of these 13C-labeled intermediates by spectroscopic methods, providing strong support for the proposed catalytic cycle.

Mechanistic Probes in Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Biginelli)

Condensation reactions, which form larger molecules from smaller units with the concurrent elimination of a small molecule like water, are cornerstones of organic synthesis. The use of this compound is instrumental in dissecting their multi-step mechanisms.

In the Aldol condensation , which involves the reaction of an enol or enolate with a carbonyl compound, labeling the aldehyde allows for the clear differentiation of the two carbonyl components in the final product. For the reaction between an enolate and this compound, the 13C label would be located at the hydroxyl-bearing carbon in the initial aldol addition product.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound. The reaction proceeds via nucleophilic addition followed by dehydration. Tracing the 13C label from this compound would confirm its position in the final α,β-unsaturated product, validating the proposed sequence of events.

The Biginelli reaction , a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335), has a debated mechanism. The two primary proposed pathways are the "iminium" mechanism, where the aldehyde first reacts with urea to form an N-acyliminium ion, and the "enamine" mechanism, involving the initial reaction of the β-ketoester and urea. By using this compound, the fate of the aldehydic carbon can be followed. If the reaction proceeds via the iminium pathway, the 13C label will be incorporated into the dihydropyrimidine (B8664642) ring at the C4 position, bonded to the 4-chlorophenyl group. Spectroscopic analysis of the product would provide direct evidence for this pathway.

Below is a table illustrating the expected position of the 13C label in the products of these condensation reactions when starting with this compound.

| Reaction | Reactants | Expected Labeled Product |

| Aldol Condensation | This compound + Acetone | 4-(4-chlorophenyl)-4-hydroxy-2-butanone (13C at C4) |

| Knoevenagel Condensation | This compound + Malononitrile | (4-Chlorobenzylidene)malononitrile (13C at the benzylic carbon) |

| Biginelli Reaction | This compound + Ethyl Acetoacetate + Urea | 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (13C at C4) |

Analysis of Rearrangement Processes and Bond Scission

Isotopic labeling is crucial for understanding molecular rearrangements and reactions involving the breaking of carbon-carbon bonds. For instance, in certain base-mediated cleavage reactions of aldehydes, the formyl group can be removed. If this compound were subjected to such a reaction, the resulting products could be analyzed to determine the fate of the labeled carbon. Its presence in formate, for example, would confirm the cleavage of the C-C bond between the aromatic ring and the carbonyl group.

In rearrangement reactions, such as the benzoin (B196080) condensation or certain intramolecular hydride shifts, the 13C label acts as a fixed point of reference, allowing chemists to map the intricate bond reorganizations that occur.

Kinetic Isotope Effect (KIE) Studies at the Carbonyl Carbon

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Measuring the 12C/13C KIE at the carbonyl carbon of 4-chlorobenzaldehyde provides profound insights into the transition state of the rate-determining step.

Determination of Primary and Secondary Kinetic Isotope Effects

A primary kinetic isotope effect (k12/k13 > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving this compound, a significant primary 13C KIE would be expected if the nucleophilic attack on the carbonyl carbon is the slowest step, as this involves a change in the bonding and hybridization of the labeled carbon from sp2 to sp3.

A secondary kinetic isotope effect is observed when the bond to the labeled atom is not broken or formed in the rate-determining step, but the hybridization of the labeled atom changes. For instance, if a pre-equilibrium step involves the formation of a tetrahedral intermediate from this compound, and a subsequent step is rate-determining, a secondary KIE might be observed.

The magnitude of the KIE can help to distinguish between different mechanistic possibilities. For example, a small normal or even inverse KIE might suggest a mechanism where the carbonyl carbon becomes more rigidly bonded in the transition state, while a large normal KIE points towards significant bond breaking or a loosening of the bonding at the labeled carbon.

Characterization of Transition State Structures and Rate-Determining Steps

By comparing experimentally determined KIEs with theoretically calculated values for different proposed transition state structures, chemists can gain a detailed picture of the geometry of the transition state. For example, a "late" transition state in a nucleophilic addition, which resembles the tetrahedral intermediate, would be expected to show a different KIE compared to an "early" transition state that more closely resembles the starting aldehyde.

In a dehydrogenative conversion of an aldehyde, a primary KIE using a deuterated aldehyde (benzaldehyde-d6) was observed to be high, indicating that C-H bond breaking is the rate-determining step. A similar principle applies to 13C KIE studies. If a reaction involving this compound showed a significant KIE, it would strongly suggest that the nucleophilic attack at the carbonyl carbon is the rate-limiting step. Conversely, the absence of a significant KIE would imply that another step in the reaction sequence, such as a subsequent proton transfer or elimination, is rate-determining.

The following table summarizes hypothetical KIE values and their mechanistic implications for reactions involving this compound.

| Reaction Type | Hypothetical k12/k13 | Mechanistic Implication |

| Nucleophilic Addition | 1.04 | Rate-determining nucleophilic attack on the carbonyl carbon. |

| Nucleophilic Addition | 1.005 | A step other than nucleophilic attack is rate-determining. |

| Aldol Condensation | 1.03 | The initial C-C bond formation is the rate-determining step. |

| Biginelli Reaction | 1.00 | Formation of the N-acyliminium intermediate is fast and reversible; a later step is rate-determining. |

Applications in Biochemical and Biological Research

Metabolic Pathway Mapping Using ¹³C-Labeled Tracers

The use of ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, providing a dynamic view of how cells process specific compounds. nih.govnih.govresearchgate.net By introducing 4-Chlorobenzaldehyde-alpha-¹³C into a biological system, researchers can trace the path of the ¹³C-labeled carbon atom through various metabolic reactions, identifying downstream metabolites and quantifying the activity of different pathways.

In vitro studies using purified enzymes are crucial for understanding the specific biochemical transformations a compound undergoes. Several enzymes have been identified that can metabolize 4-chlorobenzaldehyde (B46862). For instance, aldehyde dehydrogenases can oxidize 4-chlorobenzaldehyde to 4-chlorobenzoic acid. ontosight.ai The enzyme 4-chlorobenzoyl-CoA dehalogenase is involved in the degradation of 4-chlorobenzoate, a potential downstream metabolite. ontosight.ai

The use of 4-Chlorobenzaldehyde-alpha-¹³C in such in vitro assays would allow for precise tracking of the labeled carbon. For example, in a reaction catalyzed by an aldehyde dehydrogenase, the appearance of the ¹³C label in 4-chlorobenzoic acid would confirm the enzymatic activity and allow for quantification of the reaction rate. This approach is particularly useful for dissecting complex reaction mechanisms and identifying all resulting products.

Laccase enzymes, particularly from white-rot fungi like Pleurotus ostreatus, have also been shown to transform 4-chlorotoluene (B122035) to 4-chlorobenzaldehyde. researchgate.net Studies with the extracellular liquid of Irpex lacteus have demonstrated the transformation of various chlorobenzaldehydes. researchgate.netresearchgate.netnih.gov The use of 4-Chlorobenzaldehyde-alpha-¹³C in these systems could help to elucidate the subsequent metabolic fate of the aldehyde group.

Table 1: Examples of Enzymes Involved in 4-Chlorobenzaldehyde Transformation

| Enzyme | Source Organism/System | Reaction |

| 4-Chlorobenzaldehyde Dehydrogenase | Various microorganisms | 4-Chlorobenzaldehyde → 4-Chlorobenzoic Acid ontosight.ai |

| Laccase | Pleurotus ostreatus | 4-Chlorotoluene → 4-Chlorobenzaldehyde researchgate.net |

| Peroxidase | Irpex lacteus | Transformation of various chlorobenzaldehydes researchgate.netresearchgate.netnih.gov |

| Hen Egg White Lysozyme (HEWL) | Gallus gallus | Promotes aza-Diels-Alder reaction with 4-chlorobenzaldehyde acs.org |

Within a cellular context, 4-Chlorobenzaldehyde-alpha-¹³C can be used to map the intricate network of metabolic pathways that act on this xenobiotic compound. As a non-naturally occurring substance, its metabolism is often handled by detoxification pathways. hmdb.ca The labeled carbon atom can be traced into various intracellular and extracellular metabolites, providing a comprehensive picture of its biotransformation.

For example, after cellular uptake, 4-Chlorobenzaldehyde-alpha-¹³C could be oxidized to ¹³C-labeled 4-chlorobenzoic acid, which could then be conjugated with molecules like glycine (B1666218) before excretion. nih.gov By analyzing cell lysates and culture media using mass spectrometry, researchers can identify these labeled metabolites and quantify their relative abundance, thus revealing the primary routes of metabolism and detoxification. This approach, known as ¹³C metabolic flux analysis, provides quantitative insights into the rates of intracellular reactions. nih.govnih.govfrontiersin.org

Investigation of Biomolecular Interactions and Ligand Binding

Understanding how small molecules interact with proteins is fundamental to drug discovery and molecular biology. Isotopic labeling, particularly with ¹³C, provides a powerful tool for these investigations, primarily through NMR spectroscopy. nih.govuniversiteitleiden.nlspringernature.com

The incorporation of a ¹³C label into a ligand like 4-chlorobenzaldehyde allows for the use of ¹³C-edited or -filtered NMR experiments to probe the ligand's binding to a target protein. When 4-Chlorobenzaldehyde-alpha-¹³C binds to a protein, the chemical environment of the labeled carbon atom changes, resulting in a shift in its NMR signal. By monitoring these chemical shift perturbations, researchers can identify the specific parts of the ligand that are involved in the interaction.

Furthermore, if the protein is uniformly labeled with ¹⁵N, intermolecular Nuclear Overhauser Effect (NOE) experiments can be performed. These experiments detect protons that are close in space, and by using a ¹³C-labeled ligand, it is possible to identify NOEs between the ligand's protons and the protein's protons, providing distance restraints that can be used to determine the three-dimensional structure of the protein-ligand complex. The presence of halogen atoms, such as the chlorine in 4-chlorobenzaldehyde, can also influence binding through halogen bonds, and the structural details of these interactions can be elucidated using these NMR techniques. nih.gov

Table 2: Potential Applications of 4-Chlorobenzaldehyde-alpha-¹³C in Protein Binding Studies

| Technique | Information Gained |

| ¹³C Chemical Shift Perturbation (CSP) | Identification of the ligand's binding interface. |

| ¹³C-Edited Nuclear Overhauser Effect Spectroscopy (NOESY) | Intermolecular distance restraints for 3D structure determination of the complex. |

| ¹³C Rotational Echo Double Resonance (REDOR) | Measurement of specific distances between the labeled carbon and other nuclei in the protein. |

Isotopically labeled substrates are invaluable for elucidating the mechanisms of enzyme catalysis. By using 4-Chlorobenzaldehyde-alpha-¹³C, researchers can gain insights into the chemical steps of an enzymatic reaction. For instance, in the oxidation of the aldehyde to a carboxylic acid by an aldehyde dehydrogenase, the ¹³C label can be used to follow the fate of the carbonyl carbon. ontosight.ai

Kinetic isotope effect (KIE) studies can also be performed by comparing the reaction rates of the ¹³C-labeled and unlabeled substrates. A significant KIE would indicate that the bond to the alpha-carbon is broken in the rate-determining step of the reaction, providing crucial information about the transition state of the catalytic mechanism.

Pharmacokinetic and Disposition Studies Utilizing Isotopic Tracers

Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential in drug development. Isotopic labeling is a key technology in these studies, allowing for the sensitive and specific tracking of a drug candidate and its metabolites in vivo.

The use of 4-Chlorobenzaldehyde-alpha-¹³C would enable researchers to conduct ADME studies without the need for radioactive isotopes. Following administration of the labeled compound to an animal model, biological samples such as blood, urine, and feces can be collected over time. Analysis of these samples by LC-MS/MS can distinguish the ¹³C-labeled compound and its metabolites from endogenous molecules. nih.govorientjchem.org

A study on the metabolism of [¹⁴C]-labelled 2- and 4-chlorobenzoic acids in rats showed that the major route of elimination was urine, with glycine conjugation being the dominant metabolic pathway. nih.gov It is plausible that 4-chlorobenzaldehyde would follow a similar metabolic fate after oxidation to 4-chlorobenzoic acid. Using 4-Chlorobenzaldehyde-alpha-¹³C would allow for a detailed investigation of this pathway and the identification of all metabolites containing the labeled carbon.

Table 3: Hypothetical Metabolites of 4-Chlorobenzaldehyde-alpha-¹³C in a Pharmacokinetic Study

| Putative Metabolite | Labeled Position | Potential Detection Method |

| 4-Chlorobenzaldehyde-alpha-¹³C (Parent) | Aldehyde Carbon | LC-MS/MS |

| 4-Chlorobenzoic acid-alpha-¹³C | Carboxyl Carbon | LC-MS/MS |

| 4-Chlorobenzoyl-¹³C-glycine | Glycine-adjacent Carbonyl Carbon | LC-MS/MS |

| 4-Chlorobenzyl alcohol-alpha-¹³C | Benzylic Carbon | LC-MS/MS |

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Building Block for the Synthesis of Complex ¹³C-Labeled Molecules

The primary utility of 4-Chlorobenzaldehyde-alpha-13C lies in its role as a precursor for introducing a stable isotopic label into a wide range of more complex organic structures. The reactive aldehyde group provides a synthetic handle for numerous transformations, carrying the crucial ¹³C label into the core of newly synthesized molecules.

Incorporation into Labeled Pharmaceutical Precursors and Active Pharmaceutical Ingredients

4-Chlorobenzaldehyde (B46862) is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.comguidechem.com By using the alpha-¹³C labeled version, chemists can produce APIs with a specific isotopic signature. This labeling is invaluable for a variety of research applications in drug development.

Labeled compounds are essential for:

Mechanistic Studies: Elucidating the precise steps of a chemical reaction or a biological mechanism of action.

Pharmacokinetic Analysis: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate within a biological system.

Quantitative Bioanalysis: Serving as ideal internal standards for mass spectrometry-based assays, ensuring highly accurate measurements of drug concentrations in biological matrices.

Key pharmaceutical classes derived from 4-chlorobenzaldehyde include muscle relaxants like Chlormezanone, and it serves as a foundational component for various antimicrobial and anticancer agents. nbinno.comguidechem.com The synthesis of the antiprotozoal drug Pyrimethamine also involves intermediates derived from this compound. synzeal.com

| Pharmaceutical Class | Example Compound/Precursor | Role of 4-Chlorobenzaldehyde | Application of ¹³C Label |

|---|---|---|---|

| Muscle Relaxants | Chlormezanone | Key structural precursor | Metabolic fate and degradation studies |

| Antimicrobials / Antifungals | Precursors for agents like Econazole | Core building block | Mechanism of action studies |

| Antiprotozoals | Intermediates for Pyrimethamine | Intermediate in multi-step synthesis | Internal standard for bioanalytical assays |

Synthesis of Isotope-Enriched Agrochemicals and Natural Product Analogs

The applications of this compound extend into agricultural science and natural product chemistry, where isotopic labeling is crucial for understanding environmental impact and biological interactions.

In the agrochemical sector, 4-chlorobenzaldehyde is a vital precursor for a range of products, including fungicides, insecticides, and plant growth regulators. nbinno.comguidechem.comnbinno.com Specific examples include the fungicide Tebuconazole, the insecticide Chlorfenapyr, and the plant growth regulator Uniconazole. guidechem.comnbinno.com Introducing a ¹³C label via this compound enables critical research into:

Environmental Fate: Tracking the persistence, degradation, and movement of these chemicals in soil and water systems.

Residue Analysis: Developing highly accurate methods for detecting and quantifying trace amounts of agrochemicals in food products.

Metabolism in Target and Non-Target Organisms: Understanding how pests, plants, and other organisms process these compounds.

| Agrochemical Class | Example Compound | Role of 4-Chlorobenzaldehyde | Application of ¹³C Label |

|---|---|---|---|

| Fungicides | Tebuconazole | Essential intermediate | Environmental fate and degradation pathway studies |

| Insecticides | Chlorfenapyr | Key precursor | Residue analysis in crops and soil |

| Plant Growth Regulators | Uniconazole | Starting material for synthesis | Metabolism studies in plants |

While benzaldehydes are important building blocks in the synthesis of natural products, the direct synthesis of natural product analogs using this specific labeled compound allows for the creation of powerful molecular probes. researchgate.net These labeled analogs can be used to study biosynthetic pathways and to investigate the binding interactions of complex molecules with their biological targets, which is a significant challenge in natural product research. nih.gov

Development of Novel Labeled Reagents and Analytical Standards

Beyond its role as a precursor, this compound is itself a valuable labeled reagent and a source for creating analytical standards. The aldehyde group can be readily transformed through reactions like the Horner-Wadsworth-Emmons reaction to produce a variety of more complex, labeled molecules that can serve as specialized reagents. mdpi.com

The most significant application in this area is the creation of stable isotope-labeled internal standards (SIL-IS) for quantitative mass spectrometry. An ideal internal standard is chemically identical to the analyte but has a different mass, and ¹³C-labeled compounds fit this requirement perfectly. When a drug or agrochemical is synthesized from this compound, the resulting labeled product can be used as a high-precision internal standard for quantifying its unlabeled counterpart in complex samples. This approach is considered the gold standard for quantitative analysis in pharmaceutical and environmental testing. The unlabeled compound is already used in analytical method development and validation, underscoring the utility of its labeled version as a reference standard. synzeal.com

Tracer Studies in Polymerization and Material Formation Processes

In materials science, stable isotope labeling provides a non-invasive method for investigating the mechanisms of polymerization and the structure of resulting materials. This compound can be incorporated as a monomer or a monomer precursor into various polymers, such as polyarylidene-ethers or copolymers derived from stilbenes.

The ¹³C label at the alpha-position, which often becomes part of the polymer backbone, acts as a spectroscopic marker. Using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can selectively observe this labeled site within the complex polymer structure. This allows for detailed studies of:

Polymerization Mechanisms: Confirming reaction pathways and identifying intermediate structures.

Polymer Structure and Conformation: Determining the local chemical environment and arrangement of monomer units within the polymer chain.

Material Dynamics: Probing the motion and dynamics of the polymer backbone, which relates to its physical properties.

Degradation Processes: Following the chemical changes in the polymer structure as it degrades under environmental or chemical stress.

| Polymer/Material Type | Role of Labeled Compound | Information Gained from ¹³C Tracer |

|---|---|---|

| Polyarylidene-Ethers | Labeled monomer precursor | Polymerization kinetics and mechanism |

| Stilbene-based Copolymers | Precursor to a labeled monomer | Polymer backbone conformation and dynamics |

| Functionalized Materials | Incorporated structural unit | Analysis of structural integrity and degradation pathways |

The strategic placement of the ¹³C label in this compound makes it a uniquely powerful tool, enabling advancements across pharmaceuticals, agrochemicals, and materials science through precise molecular tracking and analysis.

Computational Chemistry and Molecular Modeling Studies of Labeled Systems

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) stands as a powerful computational method for accurately predicting the spectroscopic properties of molecules. nih.govresearchgate.netrsc.orgnih.gov In the case of 4-Chlorobenzaldehyde-alpha-¹³C, DFT calculations are instrumental in elucidating the nuances of its Nuclear Magnetic Resonance (NMR) spectra and the electronic characteristics of the carbonyl group.

DFT calculations can provide highly accurate predictions of ¹³C NMR chemical shifts. nih.govresearchgate.netrsc.orgnih.govnrel.gov For 4-Chlorobenzaldehyde-alpha-¹³C, the chemical shift of the labeled carbonyl carbon is of particular interest. The process typically involves optimizing the molecular geometry, followed by calculating the magnetic shielding tensors using a functional like B3LYP and a suitable basis set.

The electron-withdrawing nature of the chlorine atom and the benzene (B151609) ring influences the predicted chemical shift of the alpha-¹³C carbon. The chlorine atom deshields the carbonyl carbon, causing its resonance to shift downfield in the ¹³C NMR spectrum. The aromatic ring further contributes to this effect through inductive and resonance effects.

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shift

| Parameter | Predicted Value (ppm) | Experimental Value (ppm) |

|---|

Note: Predicted values can vary based on the specific DFT functional and basis set used. Experimental values are typically measured in solution.

DFT can also be used to calculate spin-spin coupling constants (J-couplings), particularly the one-bond coupling (¹JCH) between the ¹³C-labeled carbon and the aldehydic proton, which is sensitive to the carbon's hybridization and the C-H bond length.

While isotopic substitution with ¹³C does not significantly alter the molecule's electronic structure, it provides a precise point for analyzing the electronic environment of the carbonyl group. DFT calculations offer detailed insights into electron density distribution, molecular orbitals, and atomic charges.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the reactivity of the carbonyl group. For 4-chlorobenzaldehyde (B46862), the LUMO is primarily localized on the carbonyl group, indicating its susceptibility to nucleophilic attack at the carbonyl carbon. Furthermore, Natural Bond Orbital (NBO) analysis can quantify the electrophilicity of the carbonyl carbon by calculating partial atomic charges. The electron-withdrawing chlorine atom increases the positive partial charge on the carbonyl carbon, thereby enhancing its reactivity.

Table 2: Calculated Partial Atomic Charges on the Carbonyl Group

| Atomic Position | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| Carbonyl Carbon (α-¹³C) | +0.21 | +0.28 |

| Carbonyl Oxygen | -0.38 | -0.52 |

Note: These values are illustrative and can differ based on the computational method.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a valuable tool for exploring the conformational landscape and intermolecular interactions of 4-chlorobenzaldehyde. nih.govmdpi.comyoutube.comrsc.org The main conformational flexibility in 4-chlorobenzaldehyde arises from the rotation of the aldehyde group relative to the benzene ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations. Typically, the planar conformation, where the aldehyde group is coplanar with the benzene ring, is the most stable due to conjugation.

MD simulations also provide insights into intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules. These simulations can characterize the dynamics and strength of such interactions.

Reaction Pathway Analysis and Transition State Modeling for Labeled Species

Computational modeling is crucial for investigating reaction mechanisms. For reactions involving 4-Chlorobenzaldehyde-alpha-¹³C, DFT calculations can be employed to model reaction pathways and identify transition states. The ¹³C label acts as a tracer, allowing for the tracking of the carbonyl carbon throughout a reaction.

For instance, in a nucleophilic addition reaction, DFT can be used to calculate the energy profile, including the energies of reactants, transition states, and products, which helps in determining the activation energy and reaction rate. The geometry of the transition state provides valuable information about the reaction mechanism. Isotopic labeling at the carbonyl carbon, in conjunction with experimental kinetic isotope effect (KIE) studies, can be used to validate the computationally modeled transition state structures and reaction pathways. acs.org

Environmental Fate and Transformation Investigations Using Isotopic Tracers

Elucidation of Degradation Pathways in Environmental Matrices

The strategic placement of the ¹³C label at the alpha-carbon of 4-chlorobenzaldehyde (B46862) is particularly advantageous for studying reactions involving the aldehyde functional group. This specific labeling allows for the unambiguous tracing of the fate of this carbon atom, providing definitive evidence for proposed degradation pathways.

While direct studies on the photocatalytic and radiolytic degradation of 4-Chlorobenzaldehyde-alpha-13C are not extensively documented, the principles of using isotopic tracers in such studies are well-established for other organic pollutants. In a typical photocatalytic study, the labeled 4-chlorobenzaldehyde would be subjected to UV irradiation in the presence of a photocatalyst, such as titanium dioxide (TiO₂). Analysis of the reaction mixture over time using techniques like mass spectrometry would allow for the identification of ¹³C-containing intermediates and final products. For instance, the oxidation of the alpha-carbon to a carboxylic acid would result in the formation of 4-chlorobenzoic acid with the ¹³C label retained in the carboxyl group. This would provide direct evidence for this specific oxidation pathway.

Similarly, in radiolytic studies, the labeled compound would be exposed to ionizing radiation, and the subsequent degradation products would be analyzed. The distribution of the ¹³C label in the resulting fragments would help to elucidate the primary sites of radical attack and the subsequent bond cleavage events.

Table 1: Hypothetical ¹³C-Labeled Products in Photocatalytic Degradation of this compound

| Potential Product | ¹³C Position | Inferred Reaction |

| 4-Chlorobenzoic acid | Carboxyl carbon | Oxidation of the aldehyde group |

| 4-Chlorobenzene | N/A (loss of label) | Decarbonylation |

| ¹³CO₂ | N/A | Complete mineralization |

This table is illustrative and based on expected degradation pathways.

Isotopic tracers are invaluable in the study of bioremediation, as they can definitively distinguish between biological degradation and other removal processes like sorption or volatilization. In a bioremediation experiment, a microbial consortium or a pure culture capable of degrading aromatic compounds would be incubated with this compound. The incorporation of the ¹³C label into microbial biomass, carbon dioxide, and various metabolic intermediates can be monitored.

For example, tracking the ¹³C label can reveal the specific metabolic pathway utilized by the microorganisms. If the aldehyde group is initially oxidized, the ¹³C will be found in the corresponding carboxylic acid. Subsequent ring cleavage and entry into central metabolism would lead to the distribution of the ¹³C label into a wide array of cellular components, which can be traced using techniques like stable isotope probing (SIP).

Table 2: Potential Fates of ¹³C in Microbial Transformation of this compound

| Fate of ¹³C | Analytical Evidence | Interpretation |

| Incorporation into biomass | ¹³C enrichment in amino acids, fatty acids | Assimilation into central metabolic pathways |

| Evolution as ¹³CO₂ | Detection of ¹³CO₂ in headspace | Complete mineralization (respiration) |

| Presence in organic intermediates | Identification of ¹³C-labeled metabolites | Elucidation of the degradation pathway |

This table represents potential outcomes of a bioremediation study.

Environmental Transport and Partitioning Behavior Studies

The movement of 4-chlorobenzaldehyde between different environmental compartments, such as water, soil, and air, is a critical aspect of its environmental fate. While the physical and chemical properties of a compound largely govern this behavior, isotopic labeling can provide a more precise means of tracking its transport, especially at low concentrations where background levels of the unlabeled compound might interfere with measurements.

By introducing this compound into a model ecosystem or a laboratory column study, its movement and partitioning can be accurately quantified. For example, in a soil column experiment, the labeled compound could be applied to the surface, and its leaching through the soil profile could be monitored by analyzing the ¹³C content in the leachate over time. This would provide valuable data for modeling its mobility in soil and potential for groundwater contamination.

Tracing of Metabolites and Environmental Transformation Products

One of the most significant advantages of using isotopic tracers is the ability to identify and trace the formation of novel metabolites and transformation products. In complex environmental matrices, it can be challenging to distinguish between naturally occurring compounds and those formed from the degradation of a contaminant. The presence of the ¹³C label serves as a unique signature, allowing for the confident identification of all derivatives of the parent compound.

Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), can be employed to screen environmental samples for all ions that exhibit the characteristic mass shift associated with the ¹³C label. This enables the discovery of previously unknown transformation products, providing a more complete picture of the environmental degradation pathway and the potential for the formation of more persistent or toxic byproducts.

常见问题

Basic Research Questions

Q. How is 4-Chlorobenzaldehyde-alpha-13C synthesized, and how can isotopic purity be validated experimentally?

- Methodological Answer : Synthesis typically involves isotopic labeling at the alpha-carbon position using 13C-enriched precursors. A common route involves condensation of 4-chlorobenzaldehyde with isotopically labeled reagents under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) . Isotopic purity is validated via high-resolution mass spectrometry (HRMS) to confirm 13C incorporation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to assess positional specificity. Quantification of isotopic enrichment (≥99%) requires comparison with unlabeled standards using isotopic ratio mass spectrometry (IRMS) .

Q. What are critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin irritant category 2 and eye irritant 2A) .

- Ventilation : Ensure fume hood usage to prevent inhalation of vapors (acute toxicity category 4) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water spray to prevent aerosolization .

- Storage : Keep in airtight containers away from heat/ignition sources, under inert gas (e.g., N2) to prevent degradation .

Q. How can researchers confirm the absence of unlabeled impurities in this compound?

- Methodological Answer : Use chromatographic separation (e.g., HPLC or GC-MS) coupled with isotopic detection. For example, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) distinguishes 13C-labeled molecules from unlabeled counterparts based on mass shifts. Cross-validate with 1H-NMR to detect proton environments altered by 13C isotopic effects .

Advanced Research Questions

Q. How can this compound be used to trace metabolic intermediates in catalytic reaction mechanisms?

- Methodological Answer : Incorporate the labeled compound into catalytic cycles (e.g., Pd-mediated cross-coupling) and track 13C-labeled intermediates via in situ NMR or LC-MS. For example, in Suzuki-Miyaura reactions, 13C labeling at the alpha position allows precise mapping of bond-forming steps. Control experiments with unlabeled substrates are critical to distinguish isotopic effects from mechanistic artifacts .

Q. What experimental strategies resolve contradictions in kinetic isotope effect (KIE) data for reactions involving this compound?

- Methodological Answer :

- KIE Measurement : Conduct parallel reactions with labeled vs. unlabeled substrates under identical conditions. Use Arrhenius plots to compare activation energies.

- Data Discrepancy Analysis : If unexpected KIEs arise, evaluate isotopic purity (e.g., via IRMS) and rule out side reactions (e.g., isotopic scrambling) using trapping agents or computational modeling (DFT). Cross-reference with literature on analogous systems to identify systemic biases .

Q. How to optimize 13C-NMR parameters for detecting low-concentration this compound in complex mixtures?

- Methodological Answer :

- Pulse Sequences : Use inverse-gated decoupling to suppress 1H-13C coupling and enhance signal-to-noise.

- Relaxation Agents : Add chromium(III) acetylacetonate to reduce T1 relaxation times.

- Spectral Averaging : Acquire ≥512 scans with a relaxation delay ≥5×T1.

- Referencing : Calibrate using tetramethylsilane (TMS) or a secondary internal standard (e.g., DMSO-d6) .

Q. What methodologies assess the ecological impact of this compound in case of accidental release?

- Methodological Answer :

- Acute Toxicity Testing : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to determine EC50 values.

- Biodegradability : Perform closed bottle tests (OECD 301D) to measure dissolved organic carbon (DOC) removal.

- Bioaccumulation : Estimate log Kow via shake-flask methods; values >3.0 suggest potential bioaccumulation (no data currently available; testing required) .

Data Management and Reproducibility

Q. How to design experiments ensuring reproducibility of 13C-labeled compound studies?

- Methodological Answer :

- Documentation : Record isotopic batch numbers, storage conditions, and purity certificates.

- Controls : Include unlabeled controls and internal standards (e.g., 13C-glucose) in all assays.

- Data Sharing : Publish raw NMR/MS spectra in repositories (e.g., Zenodo) with metadata on acquisition parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。